Cas no 62665-40-1 (1H-Pyrrole-2-carboxylic acid, 4-[(trifluoromethyl)thio]-)

1H-Pyrrole-2-carboxylic acid, 4-[(trifluoromethyl)thio]-, is a fluorinated heterocyclic compound featuring a pyrrole core substituted with a carboxylic acid group at the 2-position and a trifluoromethylthio moiety at the 4-position. This structure imparts unique reactivity and physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The trifluoromethylthio group enhances lipophilicity and metabolic stability, while the carboxylic acid functionality allows for further derivatization. Its electron-withdrawing effects and potential bioactivity make it a promising intermediate for the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors or receptor modulators. The compound is typically handled under controlled conditions due to its sensitivity.
1H-Pyrrole-2-carboxylic acid, 4-[(trifluoromethyl)thio]- structure
62665-40-1 structure
Product Name:1H-Pyrrole-2-carboxylic acid, 4-[(trifluoromethyl)thio]-
CAS No:62665-40-1
MF:C6H4F3NO2S
MW:211.161670684814
CID:436087
PubChem ID:21730942
Update Time:2025-05-20

1H-Pyrrole-2-carboxylic acid, 4-[(trifluoromethyl)thio]- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrole-2-carboxylic acid, 4-[(trifluoromethyl)thio]-
    • 4-(trifluoromethylsulfanyl)-1H-pyrrole-2-carboxylic acid
    • DTXSID80617514
    • 62665-40-1
    • 4-[(Trifluoromethyl)sulfanyl]-1H-pyrrole-2-carboxylic acid
    • EN300-6488992
    • starbld0028335
    • 4-((Trifluoromethyl)thio)-1H-pyrrole-2-carboxylic acid
    • Inchi: 1S/C6H4F3NO2S/c7-6(8,9)13-3-1-4(5(11)12)10-2-3/h1-2,10H,(H,11,12)
    • InChI Key: TWBJHEFZQIUEEK-UHFFFAOYSA-N
    • SMILES: S(C(F)(F)F)C1=CNC(C(=O)O)=C1

Computed Properties

  • Exact Mass: 210.99152
  • Monoisotopic Mass: 210.99148403g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 78.4Ų

Experimental Properties

  • PSA: 53.09

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Additional information on 1H-Pyrrole-2-carboxylic acid, 4-[(trifluoromethyl)thio]-

1H-Pyrrole-2-carboxylic Acid, 4-[(Trifluoromethyl)Thio]-: A Comprehensive Overview

1H-Pyrrole-2-carboxylic acid, 4-[(trifluoromethyl)thio]-, also known by its CAS number 62665-40-1, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrrole derivatives, which are widely studied due to their unique electronic properties and potential applications in drug discovery. The molecule features a pyrrole ring with a carboxylic acid group at position 2 and a trifluoromethylthio substituent at position 4, making it a structurally interesting compound with diverse functional groups.

The synthesis of 1H-pyrrole-2-carboxylic acid, 4-[(trifluoromethyl)thio]- involves multi-step organic reactions, often utilizing intermediates such as thioethers and carboxylic acids. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound with high purity. Researchers have explored various strategies, including coupling reactions and oxidation techniques, to optimize the synthesis process. These efforts have not only improved the yield but also reduced the environmental footprint of the manufacturing process.

The chemical properties of 1H-pyrrole-2-carboxylic acid, 4-[(trifluoromethyl)thio]- are heavily influenced by its functional groups. The pyrrole ring contributes aromaticity and conjugation, while the trifluoromethylthio group introduces electron-withdrawing effects. These characteristics make the compound highly versatile in chemical reactions. For instance, the carboxylic acid group can participate in esterification or amide formation, enabling the creation of derivatives with tailored functionalities.

Recent studies have highlighted the potential of 1H-pyrrole-2-carboxylic acid, 4-[(trifluoromethyl)thio]- in medicinal chemistry. Its ability to act as a ligand in metalloenzyme inhibition has been explored, particularly in the context of anti-inflammatory and anticancer drug development. The trifluoromethylthio group has been shown to enhance bioavailability and stability in biological systems, making it an attractive candidate for pharmacological applications.

In addition to its medicinal applications, this compound has found utility in materials science. The unique electronic properties of the pyrrole ring make it suitable for use in organic electronics and optoelectronic devices. Researchers have investigated its role as a building block for conjugated polymers and semiconducting materials, demonstrating promising results in field-effect transistors and light-emitting diodes.

The environmental impact of 1H-pyrrole-2-carboxylic acid, 4-[(trifluoromethyl)thio]- has also been a topic of recent research. Studies have focused on its biodegradation pathways and toxicity profiles to assess its safety for industrial and therapeutic use. These findings underscore the importance of sustainable practices in the production and disposal of such compounds.

In conclusion, 1H-pyrrole-2-carboxylic acid, 4-[(trifluoromethyl)thio]-, with its CAS number 62665-40-1, represents a multifaceted compound with significant potential across various scientific domains. Its unique structure and functional groups make it a valuable tool in both academic research and industrial applications. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in advancing modern science.

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